Product packaging for Lead oxalate(Cat. No.:CAS No. 814-93-7)

Lead oxalate

Cat. No.: B3029881
CAS No.: 814-93-7
M. Wt: 295 g/mol
InChI Key: FCHAMWMIYDDXFS-UHFFFAOYSA-L
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Description

Current Research Landscape and Significance of Lead(II) Oxalate (B1200264) in Advanced Materials Chemistry

Modern research into lead(II) oxalate is largely driven by its crucial role as a precursor material, particularly in the context of sustainable energy and environmental remediation. One of the most significant applications is in the recycling of spent lead-acid batteries. researchgate.netrsc.orgosti.gov Conventional battery recycling involves high-temperature smelting processes, which are energy-intensive and produce harmful emissions. A more environmentally friendly hydrometallurgical approach uses oxalate-based solutions to process spent lead paste. researchgate.netosti.gov

In this process, the lead sulfate (B86663) in the paste is converted into lead oxalate, which is highly insoluble and readily crystallizes from the solution. researchgate.net This conversion is thermodynamically favorable and efficient. osti.gov The resulting pure this compound precursor can then be thermally decomposed (calcined) at controlled temperatures to produce novel lead oxides, such as α-PbO and β-PbO. researchgate.netrsc.org These oxides are essential active materials for manufacturing new lead-acid batteries, effectively closing the recycling loop. researchgate.net Research has shown that batteries assembled using these recycled lead oxides exhibit excellent cyclic stability and high-rate discharge characteristics. researchgate.netrsc.org

Beyond battery recycling, this compound serves as a precursor for creating other advanced materials. Its controlled thermal decomposition allows for the synthesis of nanocrystalline lead oxides and complex mixed-metal oxides. cambridge.org The study of related compounds, such as lead chloride oxalate, provides insight into the chemical pathways for creating materials like PZT-type (lead zirconate titanate) oxides, which have important piezoelectric properties. cambridge.org The ability to form mixed-metal oxalates also opens avenues for synthesizing a variety of functional materials with tailored properties.

Historical Context of Lead(II) Oxalate Research and Its Evolution

The study of this compound has a long history, with early research focusing on its fundamental chemical properties and synthesis. One of the common preparatory methods involves a simple metathesis reaction between a soluble lead(II) salt, like lead(II) nitrate (B79036), and an oxalate salt, such as sodium oxalate. wikipedia.org

The evolution of this compound research can be traced through the progressive refinement of its synthesis methods, aimed at controlling crystal size and purity. Early methods, such as a 1963 technique described by Boldyrev, involved the slow diffusion of reactant solutions to produce single crystals of this compound dihydrate. iucr.orgresearchgate.net Throughout the late 20th century, various approaches were explored. A 1990 study by Huang et al. used corrosive perchloric acid to produce larger single crystals (200-300 microns). wikipedia.orgresearchgate.net Other research in the 1990s investigated solution-based growth and the use of ultrasonic irradiation. researchgate.net

A significant advancement in the synthesis of high-quality crystals has been the adoption of the gel technique. researchgate.net This method, which involves growing crystals within a silica (B1680970) gel medium, allows for a slower diffusion of ions, which forms fewer crystal nuclei and promotes the growth of larger, more regular single crystals. researchgate.netresearchgate.net Characterization techniques have also evolved, with modern studies extensively using Powder X-ray Diffraction (P-XRD), Scanning Electron Microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) to meticulously analyze the structure and morphology of the synthesized crystals. cambridge.orgresearchgate.netresearchgate.net This historical progression from basic precipitation to sophisticated crystal growth techniques underscores the enduring importance of this compound and the scientific drive to control its properties for advanced applications.

Detailed Research Findings

Synthesis and Crystallography

The synthesis of this compound can be tailored to produce crystals of varying sizes and morphologies, from microcrystalline powders to large single crystals. cambridge.orgresearchgate.net The gel growth method, for instance, has been optimized by varying parameters like pH and reactant concentrations to yield high-purity, needle-shaped crystals of lead(II) oxalate hydrate (B1144303). researchgate.net

Crystallographic studies have been essential in understanding the structure of this compound and its related compounds. The anhydrous form, various hydrates, and mixed-anion derivatives have been characterized. For example, Lead(II) oxalate dihydrate (PbC₂O₄·2H₂O) possesses a polymeric structure. iucr.org The crystal structures of several this compound compounds have been determined, revealing complex coordination environments for the lead atom.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Lead(II) Oxalate Trihydrate (PbC₂O₄·3H₂O)TriclinicP1a = 6.008 Å, b = 6.671 Å, c = 8.493 Å, α = 74.70°, β = 74.33°, γ = 80.98° wikipedia.org
Lead Chloride Oxalate (Pb₂Cl₂(C₂O₄))MonoclinicC2/ma = 5.9411 Å, b = 5.8714 Å, c = 9.4212 Å, β = 95.232° cambridge.org

Thermal Decomposition

The thermal behavior of this compound is fundamental to its application as a precursor. The decomposition process is sensitive to the surrounding atmosphere. cambridge.org Kinetic studies on the thermal decomposition of this compound have been conducted since the mid-20th century to understand the reaction mechanism. rsc.org The solid products of the reaction can catalyze the decomposition process. rsc.org

Detailed analysis using techniques like Temperature-Dependent X-ray Diffraction (TDXD) has elucidated the complex pathways of decomposition, especially for mixed-anion compounds. cambridge.org

Precursor CompoundDecomposition AtmosphereResulting Products
This compound (PbC₂O₄)Airα-PbO and β-PbO researchgate.netrsc.org
Lead Chloride Oxalate (Pb₂Cl₂(C₂O₄))VacuumFormation of various lead oxide chloride phases (e.g., Pb₃O₂Cl₂) and metallic lead. cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula PbC2O4<br>C2O4P B3029881 Lead oxalate CAS No. 814-93-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lead(2+);oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

FCHAMWMIYDDXFS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

PbC2O4, C2O4Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name lead oxalate
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DSSTOX Substance ID

DTXSID70883589
Record name Lead(II) oxalate
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Molecular Weight

295 g/mol
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Physical Description

White solid; [Merck Index]
Record name Lead(II) oxalate
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CAS No.

814-93-7
Record name Lead oxalate
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Synthesis Methodologies and Morphological Control

Precipitation-Based Synthesis Routes

Precipitation from a solution is a common and straightforward approach for synthesizing lead oxalate (B1200264). google.com This generally involves the metathesis reaction between a soluble lead(II) salt, such as lead(II) nitrate (B79036), and a source of oxalate ions, typically from a soluble oxalate salt like sodium oxalate or oxalic acid. google.comwikipedia.org The low solubility of lead oxalate in water (Ksp = 8.5 x 10⁻⁹) drives the formation of a solid precipitate upon mixing the reactant solutions. researchgate.net

Pb²⁺(aq) + C₂O₄²⁻(aq) → PbC₂O₄(s)

While simple, the specific technique used for precipitation significantly impacts the product's quality.

Sol-precipitation is a liquid-phase synthesis method used to produce fine, often nanostructured, particles. In this technique, the reaction conditions are carefully managed to control the nucleation and growth phases of particle formation. Research has demonstrated the synthesis of disk-shaped this compound nanoparticles via a sol-precipitation route in aqueous media without the need for surfactants or templates. researchgate.net By systematically varying parameters such as reactant concentrations, the addition rate of reagents, and the reactor temperature, the diameter of the resulting nano-disks can be effectively controlled. researchgate.net This method highlights the capability of aqueous precipitation techniques to yield nanomaterials with specific morphologies when process parameters are precisely regulated. researchgate.net

Precipitation from Homogeneous Solution (PFHS) is an advanced technique designed to overcome the limitations of conventional direct-mixing precipitation methods, which often result in non-uniform particle sizes and morphologies due to localized high concentrations of the precipitating agent. google.com In the PFHS method, the precipitating agent is not added directly but is generated slowly and uniformly throughout the solution via a chemical reaction. google.comdnrcollege.orgiupac.org This ensures that the relative supersaturation remains low, promoting uniform nucleation and growth of particles. dnrcollege.org

For this compound synthesis, a modified PFHS method can be employed to produce precursor powders with desirable characteristics. google.com This technique is inexpensive and relies on simple benchtop chemistry to create submicron and monosized precursor particles. google.com By controlling reaction parameters like ion concentrations, temperature, and aging time, PFHS allows for fine control over particle morphology and size. google.com

The ability to control particle size and morphology is critical for tailoring the properties of this compound for its end-use, particularly as a precursor for ceramic powders. google.com Several factors during precipitation can be manipulated to achieve this control.

Reactant Concentration: Lowering the concentration of reactant solutions generally leads to the formation of fewer crystal nuclei, which can then grow into larger crystals. researchgate.net Conversely, higher concentrations can produce a large number of nuclei that cannot grow significantly, resulting in smaller particles. researchgate.net

pH of the Medium: The pH of the reaction solution can influence the formation of different mineral phases and the rate of precipitation. researchgate.netrsc.org Studies on lead-oxalate-phosphate systems show that at acidic pH values (4.0-5.0), a lead-oxalate mineral phase is the predominant precipitate. researchgate.netrsc.org

Temperature: Reaction temperature affects both the solubility of the reactants and the kinetics of crystal growth. researchgate.net

Addition Rate/Method: Techniques like PFHS that ensure a slow and uniform generation of the precipitating agent are superior to "direct strike" or "reverse strike" methods, where one reactant is quickly added to the other. google.com Slow, controlled addition prevents localized supersaturation and promotes the growth of more uniform particles. google.com

The oxalate co-precipitation route, in general, is noted for producing well-defined, less agglomerated spherical nanoparticles compared to other methods. mdpi.com The presence of the oxalate ligand can promote a uniform distribution of reactants, leading to enhanced homogeneity in the resulting powder. mdpi.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in a sealed, heated vessel (an autoclave), where the solvent is under pressure and at a temperature above its normal boiling point. jst.go.jp The term "hydrothermal" is used when the solvent is water, while "solvothermal" applies to non-aqueous solvents. jst.go.jp These techniques are highly effective for producing well-crystallized materials with controlled morphology and particle size. jst.go.jp

While less commonly reported for the direct synthesis of pure this compound compared to precipitation, these methods are used for related compounds. For instance, a mixed lead chloride oxalate, Pb₂Cl₂(C₂O₄), has been synthesized by heating a solution containing lead nitrate, titanium chloride, oxalic acid, and ammonia. cambridge.org Similarly, other metal oxalates have been prepared using hydrothermal methods in the presence of structure-directing agents. acs.org Solvothermal processes have been employed to create oxalate precursors for complex cathode materials, demonstrating the method's utility in controlling crystal structure and morphology. mdpi.com The high temperature and pressure conditions facilitate the dissolution-reprecipitation mechanism, which is beneficial for crystal growth. jst.go.jp A solvothermal approach has also been used to convert lead dioxide into lead oxide, indicating the versatility of this method within lead-based chemistry. researchgate.net

ParameterHydrothermal SynthesisSolvothermal Synthesis
SolventWaterNon-aqueous organic solvents (e.g., ethanol, methanol, ethylene (B1197577) glycol)
TemperatureTypically 100°C - 300°CTypically 100°C - 300°C
PressureAutogenous pressure, typically > 1 atmAutogenous pressure, typically > 1 atm
AdvantagesEnvironmentally benign solvent, can produce highly crystalline products.Allows for use of precursors insoluble in water, can produce unique morphologies. jst.go.jp

Gel Growth Methodologies for Single Crystal Formation

Gel growth is a powerful technique for synthesizing high-quality, large single crystals of compounds with low solubility, such as this compound. researchgate.netmdpi.com The method involves the slow diffusion of reactants through a gel medium, which acts as a three-dimensional matrix. bcrec.id This matrix controls the rate of diffusion and limits convection, leading to a low degree of supersaturation. researchgate.net This condition is ideal for forming a small number of crystal nuclei that can then grow to a significant size without interference, resulting in larger and more perfect crystals compared to those grown from solution. researchgate.netresearchgate.net

Silica (B1680970) hydrogel is a widely used medium for the crystal growth of oxalates because it provides a stable, inert, and transparent network (Si-O-Si) that allows for controlled diffusion and observation of the growth process. researchgate.netbcrec.id Among various gel media, silica gel is known to produce crystals with a more regular structure. researchgate.net

A common apparatus for this method is the U-tube. researchgate.net In a typical synthesis of lead(II) oxalate hydrate (B1144303) (PbC₂O₄·xH₂O), the silica gel is first prepared within the U-tube, often by acidifying a sodium silicate (B1173343) solution to a specific pH. researchgate.net After the gel sets, solutions of the reactants, such as lead(II) nitrate and sodium oxalate, are carefully added to the separate arms of the U-tube. researchgate.netresearchgate.net The lead and oxalate ions then slowly diffuse from opposite directions into the gel. researchgate.net Nucleation and subsequent crystal growth occur within the gel where the ions meet. researchgate.net

Research has focused on optimizing the growth conditions to maximize the yield and size of the crystals. Key parameters that are varied include the pH of the gel and the concentration of the reactant (supernatant) solutions. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Lead(II) Oxalate Hydrate Crystal Growth in Silica Gel via U-tube Method researchgate.net
ParameterOptimized ValueResult
Gel pH4.823.34% yield
Supernatant Concentration (Pb(NO₃)₂ and Na₂C₂O₄)0.10 M
Growth Time3 weeksWhite, needle-shaped crystals
Crystal SizeUp to 678 microns in lengthTriclinic crystal system

Studies have shown that decreasing the concentration of the supernatant solutions leads to the formation of larger crystals, as fewer initial nuclei are formed. researchgate.net The pH of the gel is also a critical factor, with an optimal pH of 4.8 yielding the best results in one study. researchgate.net This gel technique is promising for producing large single crystals of this compound, which are valuable as precursors for fabricating lead oxide single crystals through thermal decomposition. researchgate.net

Optimization of Gel Growth Parameters (e.g., pH, Temperature, Reactant Concentrations)

The gel growth technique is a valuable method for producing high-quality, single crystals of sparingly soluble salts like lead(II) oxalate. researchgate.net This method's advantage lies in its ability to suppress rapid nucleation by slowing the diffusion of ions, which allows a smaller number of crystal nuclei to grow into larger, more perfect crystals. researchgate.netbcrec.id The silica gel matrix, formed by the polymerization of a sodium silicate solution, provides a porous network through which reactant ions migrate and eventually meet, leading to crystallization. bcrec.idmdpi.com The quality and size of the resulting crystals are highly dependent on several key parameters that must be carefully optimized.

pH of the Gel: The pH of the silica gel is a critical factor influencing the growth process. Studies on lead(II) oxalate hydrate (PbC₂O₄·xH₂O) have shown that varying the gel's pH directly impacts the crystal yield. researchgate.net Optimal crystal growth for lead(II) oxalate hydrate was achieved at a pH of 4.8. researchgate.net For other oxalate crystals grown in gels, it has been noted that higher pH values can lead to a shorter gelation time and the formation of perfect single crystals. cecri.res.in The pH can be adjusted by varying the proportions of the gelling agent, such as sodium metasilicate, and an acid, like oxalic acid or acetic acid. smartsociety.orgijert.org

Temperature: Temperature plays a significant role in controlling the nucleation density. cecri.res.in By maintaining a constant temperature during both gelation and crystallization, the supersaturation conditions can be altered, which in turn affects the rate at which critical nuclei form. cecri.res.in For the growth of barium oxalate monohydrate crystals, varying the temperature between 30°C and 50°C was found to have a "fabulous effect" on controlling nucleation density. cecri.res.in While specific temperature optimization data for this compound is sparse, the principles observed for similar metal oxalates suggest that temperature control is a crucial parameter for achieving desired crystal quality and size.

Reactant Concentrations: The concentration of the supernatant solutions that diffuse into the gel is another key parameter for optimization. smartsociety.org For the synthesis of lead(II) oxalate hydrate crystals, reactant concentrations of 0.10 M for both lead(II) nitrate and sodium oxalate yielded the best results, achieving a 23.34% yield. researchgate.net The challenge in selecting reactant concentrations is to find a balance: concentrations must be high enough to create the necessary crystallization pressure for high-quality crystals, but not so high that they cause an excessive nucleation rate, which would result in numerous small crystals. mdpi.com

The table below summarizes the optimized parameters found for the synthesis of lead(II) oxalate hydrate crystals in a silica gel medium. researchgate.net

Optimized Parameters for Lead(II) Oxalate Hydrate Gel Synthesis

Parameter Optimized Value
Gel pH 4.8
Pb(NO₃)₂ Concentration 0.10 M
Na₂C₂O₄ Concentration 0.10 M

This table presents data from a specific study on lead(II) oxalate hydrate synthesis and illustrates the importance of parameter optimization. researchgate.net

Single Test Tube Diffusion Method

The single test tube diffusion method is one of the simplest and most common experimental setups for crystal growth in a gel medium. mdpi.comscirp.org This technique is particularly well-suited for growing crystals of sparingly soluble compounds like this compound. bcrec.idresearchgate.net

The procedure involves a few key steps:

Gel Preparation: A gelling solution, typically sodium metasilicate, is mixed with an acid to initiate polymerization. scirp.org One of the reactants, for instance, an aqueous solution of oxalic acid, is incorporated directly into the gel mixture before it sets. smartsociety.orgscirp.org The pH of the mixture is adjusted to an optimal value, and the solution is poured into a test tube and left undisturbed to set. ijert.org

Gel Setting and Aging: The gel is allowed to set over a period that can range from a few days to over a week. smartsociety.orgscirp.org This setting period is crucial for the formation of a stable, porous Si-O-Si network. bcrec.id After setting, the gel is often aged for several days, which can help reduce the nucleation density and lead to fewer, larger crystals. cecri.res.inresearchgate.net

Addition of Supernatant: After the gel has set and aged, a solution containing the second reactant (the supernatant), such as lead(II) nitrate, is carefully poured on top of the gel. mdpi.comijert.org The solution is added slowly along the inner wall of the test tube to avoid disturbing the delicate gel surface. scirp.org

Diffusion and Crystal Growth: The test tube is then sealed and stored in a vibration-free environment at a constant temperature. bcrec.id Over time, the ions from the supernatant solution diffuse down into the gel matrix, while the ions from the reactant within the gel diffuse upwards. mdpi.com When these ions meet within the gel at a point of sufficient supersaturation, nucleation occurs, and crystals begin to grow. bcrec.idmdpi.com Nucleation is often observed just below the gel-solution interface within a few days to a week. jetir.org The growth process can continue for several weeks until the reactants are depleted. ijert.org

This method has been successfully used to grow crystals of lead maleate (B1232345) and various mixed metal oxalates. smartsociety.orgijert.org For instance, lead iodate (B108269) crystals were grown using a single diffusion technique where lead(II) nitrate was incorporated into the gel, and potassium iodate was added as the supernatant. internationaljournalssrg.org

Directed Synthesis of Lead(II) Oxalate Nanostructures

The synthesis of materials with controlled size and shape at the nanoscale is a major goal in modern materials science, as the physical and chemical properties of these materials are often size- and shape-dependent. researchgate.net Various methods have been developed for the controlled preparation of nanostructures, including solvothermal methods, sonochemical synthesis, and controlled precipitation. researchgate.netijnnonline.net

Synthesis of Lead(II) Oxalate Nanodisks

Lead(II) oxalate nanodisks have been successfully synthesized via a surfactant-free sol-precipitation method in an aqueous medium. researchgate.net This approach avoids the use of any templates or catalysts, offering a simpler and cleaner synthesis route. The synthesis involves the controlled addition of a lead-containing solution to an oxalate solution under specific reaction conditions. The morphology of the resulting nanoparticles, specifically their diameter and thickness, is highly sensitive to these conditions. researchgate.net Under optimal conditions, this method can produce disk-shaped lead(II) oxalate particles with dimensions on the nanoscale, for example, 95 nm in diameter and 35 nm in thickness. researchgate.net

Influence of Reaction Conditions on Nanostructure Morphology (e.g., Diameter, Thickness)

The morphology of nanostructures is strongly influenced by the reaction conditions during their synthesis. jcsp.org.pk For lead(II) oxalate nanodisks synthesized via sol-precipitation, parameters such as reactant concentrations, the flow rate of reagent addition, and the reactor temperature have a significant impact on the final particle dimensions. researchgate.net

Studies on other metal oxalate systems have similarly shown that reactant concentration, temperature, and reaction time are key features in regulating particle shape and size. jcsp.org.pk For instance, in the synthesis of nickel oxalate, reactant concentration could determine whether the product was a gel or a dispersion of discrete particles, while temperature influenced the shape, with cubic morphologies obtained at room temperature and "toffee-shaped" particles forming at 50°C. jcsp.org.pk

For lead(II) oxalate nanodisks, a systematic study using the Taguchi method revealed the quantitative contribution of each parameter to the final particle diameter. researchgate.net The analysis showed that controlling these variables allows for the fine-tuning of the nanodisk dimensions. researchgate.net

Application of Robust Design Methodologies (e.g., Taguchi Design, ANOVA) for Synthesis Optimization

To efficiently optimize the multi-variable process of nanostructure synthesis, robust statistical methods like the Taguchi design and Analysis of Variance (ANOVA) are employed. researchgate.netmdpi.com These methodologies are powerful tools for determining the optimal set of experimental conditions with a significantly reduced number of experiments compared to traditional one-factor-at-a-time approaches. researchgate.netjsoftcivil.com

The Taguchi method utilizes orthogonal arrays to design a minimal set of experiments that covers all combinations of factors and their levels. mdpi.comjsoftcivil.com The results are then analyzed, often using a signal-to-noise (S/N) ratio, to identify the factor levels that produce the most robust and desirable outcome. mdpi.com

In the optimization of lead(II) oxalate nanodisk synthesis, the Taguchi method was used to investigate the significance of four factors: lead concentration, oxalate concentration, reagent addition flow rate, and reactor temperature. researchgate.net ANOVA was then applied to the experimental results to quantitatively evaluate the percentage contribution of each factor to the control of the nanodisk diameter. researchgate.netresearchgate.net This statistical analysis provides objective information to confirm the significance of the investigated experimental factors. researchgate.net The results of such an analysis can identify the most influential parameters, guiding the synthesis toward producing this compound nanoparticles with specific, desired dimensions. researchgate.net

The table below shows an example of the factors and levels that could be used in a Taguchi L9 orthogonal array design for optimizing the synthesis of this compound nanodisks.

Example of Taguchi Design Factors for this compound Nanodisk Synthesis

Factor Level 1 Level 2 Level 3
A: Lead Conc. (mol/L) 0.05 0.10 0.15
B: Oxalate Conc. (mol/L) 0.05 0.10 0.15
C: Flow Rate (mL/min) 10 20 30

This table is a representative example of an experimental design based on the Taguchi method, as applied to nanoparticle synthesis. researchgate.netresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Crystallography plays a pivotal role in defining the atomic arrangement, symmetry, and lattice parameters of lead oxalate (B1200264) and its related compounds.

Powder X-ray Diffraction (P-XRD) is a fundamental technique for identifying crystalline phases and assessing the degree of crystallinity in solid materials. Studies have utilized P-XRD to characterize lead oxalate and its derivatives. For instance, lead chloride oxalate, Pb₂Cl₂(C₂O₄), was synthesized in a polycrystalline form, and its crystal structure was successfully determined using P-XRD data cambridge.orgcambridge.org. Lead(II) oxalate hydrate (B1144303) (PbC₂O₄·xH₂O) has also been characterized by P-XRD, confirming its crystalline nature and indicating a triclinic crystal system researchgate.netresearchgate.net. The analysis of this compound using P-XRD can sometimes present challenges, such as difficulties in fitting synchrotron powder patterns due to the presence of stacking faults, highlighting the importance of meticulous data analysis and refinement techniques bbk.ac.uk.

The determination of crystal structures directly from powder diffraction data, known as ab initio structure determination, has been successfully applied to this compound compounds. The crystal structure of lead chloride oxalate, Pb₂Cl₂(C₂O₄), was solved ab initio using powder diffraction data, revealing its unique structural arrangement cambridge.orgcambridge.org. Similarly, the crystal structure of anhydrous this compound (PbC₂O₄) has been determined ab initio from both synchrotron X-ray and neutron diffraction powder patterns researchgate.net. Advanced software packages, such as EXPO2014, are employed for ab initio structure solution from powder diffraction data, which involves indexing, space group determination, and full pattern decomposition. However, the process can be challenging for nanomaterials due to peak broadening, necessitating careful consideration of data quality and analytical approaches acs.org.

Single-crystal X-ray diffraction provides the most detailed structural information, including precise atomic positions and bond lengths. While detailed single-crystal studies for anhydrous this compound are less frequently cited in the provided snippets, its hydrated forms have been characterized. Lead(II) oxalate dihydrate (PbC₂O₄·2H₂O) crystallizes in the orthorhombic crystal system with the space group Pnam wikipedia.org. Its structure is described as polymeric, featuring different types of Pb-O bonds and channels containing water molecules iucr.org. The trihydrate form, PbC₂O₄·3H₂O, exhibits triclinic crystals belonging to the P1 space group wikipedia.org. These studies reveal the intricate packing of lead ions and oxalate ligands, often influenced by the presence of water molecules within the crystal lattice iucr.org.

The crystallographic classification of this compound and its hydrates provides fundamental insights into their symmetry and structural organization.

Compound NameCrystal SystemSpace GroupKey References
This compound (Anhydrous)Triclinic(Not specified) researchgate.netresearchgate.netmdpi.com
Lead Chloride OxalateMonoclinicC2/m cambridge.orgcambridge.org
This compound DihydrateOrthorhombicPnam wikipedia.org
This compound TrihydrateTriclinicP1 wikipedia.org

Research has extended to mixed-metal oxalates involving lead, providing comparative structural data. Lead chloride oxalate (Pb₂Cl₂(C₂O₄)) is a notable example, characterized by a monoclinic crystal system (space group C2/m) cambridge.orgcambridge.org. Its structure is built upon stacked double sheets of lead polyhedra, interconnected by oxalate groups cambridge.orgcambridge.org. In this structure, lead atoms exhibit nine-fold coordination with oxygen atoms from oxalate ligands and chlorine atoms, forming distorted coordination environments cambridge.orgcambridge.org. While specific details on lead cadmium oxalate were not extensively found in the provided snippets, the study of lead chloride oxalate highlights the complexity and diversity achievable in mixed-anion and mixed-metal oxalate systems.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, probes the molecular vibrations within this compound, offering insights into bonding, functional groups, and structural changes.

The infrared and Raman spectra of anhydrous this compound (PbC₂O₄) have been recorded and analyzed, with discussions focusing on its structural peculiarities and comparisons with other metallic oxalates ancefn.org.arresearchgate.netresearchgate.net. IR spectroscopy has been instrumental in confirming the presence of oxalate groups in synthesized this compound hydrate crystals by identifying characteristic vibrational bands. For this compound hydrate, bands in the region of 1637, 1585, 1309, and 1288 cm⁻¹ are attributed to C-O stretching vibrations, while bands around 783, 771, 524, and 505 cm⁻¹ correspond to O-C-O bending modes, confirming the oxalate moiety researchgate.net. Raman spectroscopy has also identified characteristic peaks for this compound, with bands at approximately 1,440, 1,480, and 1,590 cm⁻¹ indicating C-O vibrations, and peaks at 855 cm⁻¹ and 894 cm⁻¹ associated with C-C vibrations of the oxalate ligand researchgate.net. These vibrational fingerprints are essential for identifying this compound and monitoring its structural integrity or transformations.

Key Vibrational Frequencies for this compound (PbC₂O₄)

Vibration TypeFrequency (cm⁻¹)AssignmentReference
C-O Stretch~1637, 1585C-O stretching researchgate.net
C-O Stretch~1309, 1288C-O stretching researchgate.net
O-C-O Bend~783, 771O-C-O bending researchgate.net
O-C-O Bend~524, 505O-C-O bending researchgate.net
C-O Stretch (Raman)~1440, 1480, 1590C-O vibrations researchgate.net
C-C Stretch (Raman)~855, 894C-C vibrations researchgate.net

Note: Some vibrational data are from this compound hydrate studies, but are indicative of the oxalate group's characteristic vibrations.

Compound Name Table

this compound (PbC₂O₄)

Lead Chloride Oxalate (Pb₂Cl₂(C₂O₄))

this compound Dihydrate (PbC₂O₄·2H₂O)

this compound Trihydrate (PbC₂O₄·3H₂O)

Lead Cadmium Oxalate (Mentioned as a type of mixed-metal oxalate)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a primary method for identifying the functional groups present within this compound. This technique probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For this compound, FTIR analysis confirms the presence of the oxalate anion (C₂O₄)²⁻ and the characteristic metal-oxygen (Pb-O) linkages, which are indicative of the compound's formation.

Key vibrational bands associated with this compound include:

C=O stretching: Strong absorption bands are observed in the region of 1587–1591 cm⁻¹ (asymmetric stretching) and 1312–1316 cm⁻¹ (symmetric stretching) of the carboxylate groups (COO⁻). These are characteristic signatures of the oxalate ligand coordinated to lead. researchgate.netmdpi.com

C-O stretching: Bands in the range of 1286–1316 cm⁻¹ further confirm the presence of the oxalate moiety. researchgate.net

Pb-O stretching and bending: Specific absorption bands, such as those around 775 cm⁻¹ attributed to Pb-O stretching, and bands in the 495–524 cm⁻¹ region corresponding to O-C-O vibrations and Pb-O bonding, provide direct evidence of the metal-ligand interaction. researchgate.netresearchgate.net

O-H stretching: Broad peaks around 3400 cm⁻¹ can indicate the presence of adsorbed water molecules, particularly in hydrated forms of this compound. mdpi.comd-nb.info

These characteristic absorption bands allow for the definitive identification and qualitative assessment of this compound in various samples and reaction products.

Table 1: FTIR Characteristic Bands of this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
1587–1591C=O asymmetric stretching (COO⁻) researchgate.netmdpi.com
1312–1316C=O symmetric stretching (COO⁻) / C-O stretch researchgate.netmdpi.com
1286–1289C-O stretching researchgate.net
~775Pb-O stretching researchgate.net
504–524O-C-O in-plane rocking / Pb-O linkage researchgate.netresearchgate.net
495, 796O-C-O deformation / M-O bond (M=Pb) researchgate.net
~3400O-H stretching (from adsorbed water) mdpi.comd-nb.info

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FTIR by providing information on the vibrational modes of this compound, particularly those that are Raman-active. This technique is sensitive to molecular vibrations and can offer insights into the symmetry and bonding within the crystal lattice.

Studies on this compound and related lead-oxalate systems have identified characteristic Raman bands:

C-O vibrations: Dominant peaks are observed in the range of 1440 cm⁻¹, 1480 cm⁻¹, and 1590 cm⁻¹, attributed to the C-O stretching modes of the oxalate group. researchgate.netfaiusr.com

O-C-O vibrations: Bands around 498 cm⁻¹ are associated with the O-C-O bending or rocking modes of the oxalate anion. researchgate.net

C-C vibrations: Peaks at approximately 855 cm⁻¹ and 894 cm⁻¹ have been assigned to C-C stretching modes within the oxalate structure. researchgate.net

These spectral fingerprints are crucial for confirming the presence and structural integrity of this compound in synthesized materials and reaction products.

Table 2: Raman Characteristic Bands of this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
1440, 1480, 1590C-O vibrations researchgate.netfaiusr.com
498O-C-O vibration researchgate.net
855, 894C-C vibrations (general oxalate) researchgate.net

Micro-Infrared and Synchrotron Radiation X-ray Diffraction for Micro-Sensitive Analysis

For analyzing this compound in complex matrices or at a microscopic level, specialized techniques like micro-infrared (μ-IR) spectroscopy and Synchrotron Radiation X-ray Diffraction (SR-XRD) are indispensable.

Micro-Infrared (μ-IR) Spectroscopy: This technique allows for the localized analysis of this compound, enabling the identification of its functional groups on specific areas of a sample. It is particularly useful in fields such as art conservation, where this compound can form as a degradation product on painted surfaces. acs.orgbelspo.beresearchgate.net By focusing the infrared beam to a small spot, μ-IR can map the distribution of this compound and distinguish it from other components in a heterogeneous sample.

Synchrotron Radiation X-ray Diffraction (SR-XRD): SR-XRD utilizes highly intense and focused X-ray beams from a synchrotron source, providing superior resolution and sensitivity for structural analysis, especially for micro-crystalline samples or samples with limited material. acs.orgcambridge.orgresearchgate.netoup.com This technique can accurately determine the crystal structure, lattice parameters, and phase purity of this compound. For instance, studies on related lead compounds like lead chloride oxalate have determined its monoclinic crystal system with space group C2/m and specific unit cell dimensions. cambridge.org SR-XRD, often combined with micro-X-ray fluorescence (μ-XRF) and micro-FTIR, enables detailed spatial mapping of elemental composition and crystalline phases within complex materials, aiding in the understanding of formation mechanisms and degradation pathways. acs.orgoup.com

Electron Microscopy and Elemental Analysis

Electron microscopy and associated elemental analysis techniques offer high-resolution imaging of this compound's morphology and precise determination of its elemental composition, providing critical data on its physical form and chemical makeup.

Electron Microscopy and Elemental Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and determining the particle size distribution of this compound. SEM images reveal the characteristic shapes and textures of this compound crystals or precipitates, which can vary depending on the synthesis method and conditions.

Observed morphologies for this compound and related lead-oxygen compounds include:

Crystalline forms: Needle-shaped, block-shaped, plate-like, and spherical particles have been reported. ijarse.comresearchgate.netresearchgate.net

Nanostructures: this compound can form as nanoparticles, sometimes exhibiting granular to smooth surfaces, aggregates, or even more complex structures like cauliflower-like formations. researchgate.netnih.govresearchgate.net

Particle sizes can range from nanometers to micrometers. For example, this compound nanoparticles have been observed with average sizes around 45 nm, while needle-shaped lead(II) oxalate hydrate crystals can reach lengths of up to 678 µm. researchgate.netresearchgate.net Other studies report particle sizes in the range of 300–500 nm for related lead compounds. researchgate.net

Table 3: SEM Particle Size and Morphology of this compound (or related Pb-Ox systems)

MorphologyParticle Size RangeReference(s)
Rod-typeNanocrystalline ijarse.com
Plate-like, Powder-likeNano range ijarse.com
Nanoparticles~45 nm researchgate.net
Granular to smooth surfaced, aggregatesNot specified nih.gov
Needle-shaped~678 µm researchgate.net
Spherical, Regular small block300–500 nm researchgate.net
Hexagonal nanorods, cauliflower, nanosheetsNot specified researchgate.net
Platelet-likeNot specified researchgate.net

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM (SEM-EDX), is an essential technique for determining the elemental composition and distribution within a sample. EDX detects characteristic X-rays emitted when the sample is bombarded with an electron beam, providing information about the elements present and their relative abundances. cern.chbruker.comgsa-ratingen.de

In the analysis of this compound:

Elemental Confirmation: EDX confirms the presence of lead (Pb) and the constituent elements of the oxalate anion, carbon (C) and oxygen (O). d-nb.infonih.govsmartsociety.orguni.edu

Elemental Ratios: It can provide semi-quantitative elemental ratios, such as the Pb:Cl ratio of 1:1 in lead chloride oxalate, or the Cd:Pb ratio in mixed cadmium-lead oxalates. researchgate.netcambridge.orgsmartsociety.org

Elemental Mapping: EDX mapping allows for the visualization of the spatial distribution of elements across the sample surface, highlighting areas rich in lead or other constituents. This is particularly useful for identifying lead-rich precipitates or layers in complex materials. nih.govbruker.comgsa-ratingen.deuni.edu For instance, EDX analysis has detected localized concentrations of lead in specific layers of painted artifacts. uni.edu

Table 4: EDX Elemental Composition/Ratios in this compound Related Studies

Sample/ContextElement(s) DetectedRatio/ObservationReference(s)
Lead mixed cadmium oxalate (LMCO) crystalsCd, Pb36.04:1 (Cd:Pb) researchgate.netsmartsociety.org
Lead chloride oxalate (Pb₂Cl₂(C₂O₄))Pb, ClPb/Cl = 1 cambridge.org
This compound precipitates (biomineralization)PbConfirmed presence of Pb nih.gov
Pb-Ox system (pH=9, X Pb=0.4)Pb, OConfirmed presence of Pb and O researchgate.net
PbO nanoparticles (from PbC₂O₄ precursor)Pb, OConfirmed presence of Pb and O d-nb.info
Mastodon tusk cross-section (lead white paint)PbHighly localized concentrations, trace amounts uni.edu

Transmission Electron Microscopy (TEM) for Nanostructure Imaging and Crystallinity

Transmission Electron Microscopy (TEM) offers ultra-high resolution imaging, allowing for the detailed examination of nanostructures, crystal lattice, and morphology of this compound at the atomic scale. When combined with Selected Area Electron Diffraction (SAED), TEM can provide direct evidence of crystallinity and phase identification.

Key applications of TEM in this compound analysis include:

Nanostructure Visualization: TEM images can reveal the precise shape, size, and arrangement of this compound nanoparticles. researchgate.netresearchgate.net High-resolution TEM (HRTEM) can resolve the atomic lattice planes, providing insights into crystal defects and growth patterns. researchgate.netmdpi.com

Crystallinity Assessment: SAED patterns obtained from TEM analysis can confirm the crystalline nature of this compound and identify specific crystallographic phases. mdpi.com The presence of distinct diffraction rings or spots indicates ordered atomic arrangements within the nanoparticles.

Morphological Studies: TEM can capture detailed images of nanostructure formation and growth mechanisms, complementing SEM observations. osti.gov

These advanced imaging capabilities are crucial for understanding the fundamental properties of this compound at the nanoscale, which are critical for its performance in various applications.

Table 5: XRD Crystallographic Data (this compound Related Compounds)

CompoundCrystal SystemSpace GroupCell Parameters (Å, °)Reference
Lead chloride oxalateMonoclinicC2/ma=5.9411(3), b=5.8714(4), c=9.4212(4), β=95.232(4) cambridge.org
Lead(II) oxalate hydrateTriclinicNot specifiedNot specified researchgate.net
Anhydrous this compoundNot specifiedNot specifiedNot specified researchgate.net

Other Advanced Characterization Techniques

Characterization of chemical compounds often requires a suite of sophisticated techniques to elucidate their properties comprehensively. For this compound, these methods are crucial for understanding its composition, electronic behavior, and stability under various conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the surface of a material, typically the top 5-10 nm wikipedia.orgthermofisher.comfraunhofer.de. The technique works by irradiating the material with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, which directly relates to their binding energy within the atom and is characteristic of the element and its chemical environment wikipedia.orgthermofisher.com. XPS can identify elements present and the chemical bonds they form, providing information on oxidation states and bonding partners wikipedia.orgfraunhofer.de.

While specific XPS data for this compound itself is not extensively detailed in the provided search results, XPS is a standard method for analyzing lead compounds. For instance, the Pb 4f region, specifically the Pb 4f7/2 peak, is commonly used to identify different lead oxidation states and chemical environments thermofisher.comthermofisher.comxpsfitting.com. For metallic lead, the Pb 4f7/2 binding energy is typically around 136.9 eV, while for lead oxides like PbO2, it shifts to higher values, around 137.8 eV thermofisher.comthermofisher.com. The chemical state of lead on a surface, such as in this compound, would be determined by analyzing these characteristic binding energies and comparing them to known standards. The spin-orbit splitting for the Pb 4f doublet is approximately 4.88 eV xpsfitting.com. XPS can also be used for depth profiling when coupled with ion-beam etching, allowing for an analysis of elemental composition across the surface wikipedia.org.

Mössbauer Spectroscopy for Iron-Containing this compound Mixtures

Mössbauer spectroscopy is a powerful technique for studying the local electronic environment, oxidation states, and magnetic properties of specific isotopes, most commonly 57Fe iaea.orgrsc.org. It is particularly useful for analyzing iron-containing compounds and mixtures. Studies have shown that Mössbauer spectroscopy can differentiate between iron(II) and iron(III) states in oxalate complexes researchgate.netd-nb.info. For example, iron(II) oxalate dihydrate (FeC2O4·2H2O) has been characterized using Mössbauer spectroscopy, providing detailed hyperfine parameters researchgate.netpolimi.it.

Research has specifically investigated the non-isothermal decomposition of this compound-iron(II) oxalate mixtures using Mössbauer spectroscopy, alongside other techniques like DTA-TG and XRD jst.go.jp. This indicates the utility of Mössbauer spectroscopy in understanding the behavior and transformations of such composite materials. The technique can identify different iron species present in a sample, providing insights into their oxidation states and coordination environments, which is crucial for understanding chemical reactions and phase transitions in mixed systems involving iron oxalates iaea.orgresearchgate.netd-nb.infoannualreviews.org. For instance, Mössbauer studies on ferric oxalate have shown that radiation can lead to the formation of ferrous oxalate, distinguishable by the technique annualreviews.org.

UV-Visible Spectroscopy for Electronic Structure and Band Gap Determination

UV-Visible (UV-Vis) spectroscopy is employed to determine the electronic structure and optical properties of materials, including their band gap energies youtube.comlcms.czthermofisher.com. The band gap, the energy difference between the valence band and the conduction band, dictates a semiconductor's electronic and optical behavior lcms.czthermofisher.com. UV-Vis spectroscopy measures the absorption or reflectance of light across a spectrum of wavelengths; when the photon energy matches or exceeds the band gap, electrons are promoted from the valence band to the conduction band, resulting in characteristic absorption youtube.comlcms.cz.

For lead-containing oxalates, UV-Vis spectroscopy has been utilized. For a lead mixed cadmium oxalate ((Cd0.973 Pb0.027) C2O4·3H2O), a band gap energy of 5.57 eV was determined smartsociety.org. While this is a mixed compound, it demonstrates the application of UV-Vis to this compound systems. The methodology typically involves analyzing diffuse reflectance spectra and using techniques like the Tauc plot to calculate the band gap lcms.czthermofisher.com. For materials derived from this compound, such as lead oxide (PbO) and lead sulfide (B99878) (PbS), band gap energies of 2.51 eV and 2.23 eV, respectively, have been reported from UV-Vis spectra d-nb.inforesearchgate.net.

Thermoanalytical Methods (TGA, DTA, DSC) for Decomposition Behavior and Stability

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are vital for understanding the thermal stability and decomposition pathways of compounds like this compound labwrench.comamericanpharmaceuticalreview.comiitk.ac.innetzsch.com. TGA monitors mass changes as a function of temperature, identifying dehydration, decomposition, and other mass-loss or mass-gain processes labwrench.comiitk.ac.in. DTA and DSC measure the heat flow associated with these thermal events, such as endothermic (e.g., melting, dehydration) or exothermic (e.g., decomposition) processes americanpharmaceuticalreview.comiitk.ac.innetzsch.com.

This compound (PbC2O4) undergoes thermal decomposition, typically involving the release of carbon monoxide (CO) and carbon dioxide (CO2) d-nb.inforesearchgate.netresearchgate.net. Studies indicate that this compound precursors decompose to lead oxide (PbO) d-nb.inforesearchgate.net. One reported decomposition process for this compound involves a significant mass loss (approximately 26%) occurring between 350 and 400 °C, accompanied by an endothermic peak at 390 °C, suggesting the conversion to PbO d-nb.inforesearchgate.net. This decomposition is associated with the release of CO and CO2 d-nb.inforesearchgate.netresearchgate.net. In a mixed lead-cadmium oxalate system, decomposition was observed in two phases: an initial phase between 48.70 and 181.53 °C, attributed to the loss of crystalline water, followed by a second phase between 278.80 and 372.33 °C, corresponding to the release of carbon monoxide and carbon dioxide smartsociety.org. The mixed crystal remained stable in an oxide state up to 1190 °C smartsociety.org. Generally, thermal decomposition of oxalates can proceed directly to metal oxides or involve intermediate metal phases, with the process often being simpler in an inert atmosphere compared to air scribd.com.

Data Tables

Table 1: UV-Vis Determined Band Gaps

Compound Band Gap (eV) Reference

Table 2: Thermal Decomposition Stages of this compound and Related Compounds

Compound Temperature Range (°C) Observed Mass Loss / Event Products (Implied/Stated) Reference
This compound (PbC2O4) precursor 350 – 400 ~26% mass loss, endothermic peak at 390 °C PbO, CO, CO2 d-nb.inforesearchgate.net
This compound (PbC2O4) 350 – 600 Decomposition CO, CO2 researchgate.net
Lead mixed cadmium oxalate 48.70 – 181.53 Loss of three molecules of crystalline water - smartsociety.org
Lead mixed cadmium oxalate 278.80 – 372.33 Loss of carbon monoxide and carbon dioxide - smartsociety.org

Table 3: Representative XPS Binding Energies for Lead Compounds (Pb 4f7/2)

Chemical State / Compound Binding Energy (eV) Reference
Pb metal 136.9 thermofisher.comthermofisher.com
PbO2 137.8 thermofisher.comthermofisher.com
Pb3O4 138.4 thermofisher.comthermofisher.com
Pb native oxide 138.4 thermofisher.comthermofisher.com

Compound List

this compound (PbC2O4)

Lead oxide (PbO)

Lead dioxide (PbO2)

Lead tetroxide (Pb3O4)

Basic lead carbonate (2PbCO3·Pb(OH)2)

Lead sulfide (PbS)

Lead chloride oxalate (Pb2Cl2(C2O4))

Cadmium oxalate (CdC2O4)

Lead mixed cadmium oxalate ((Cd0.973 Pb0.027) C2O4·3H2O)

Iron(II) oxalate (FeC2O4)

Iron(II) oxalate dihydrate (FeC2O4·2H2O)

Ferric oxalate (Fe2(C2O4)3)

Iron(III) oxalate (Fe2(C2O4)3·4H2O)

Neodymium oxalate (Nd2(C2O4)3·10H2O)

Neodymium oxide (Nd2O3)

Cobalt oxalate hydrate (CoC2O4·nH2O)

Thermochemical Behavior and Reaction Mechanisms

Thermal Decomposition Pathways of Lead(II) Oxalate (B1200264)

The route by which lead(II) oxalate decomposes is not singular; it is dictated by factors such as the heating rate and the composition of the ambient gas.

In addition to the primary decomposition, secondary reactions involving the gaseous products can occur. One such reaction is the disproportionation of carbon monoxide, which can produce solid carbon and carbon dioxide (2CO → C + CO₂) niscpr.res.in. This reaction is a known phenomenon in the decomposition of other metal oxalates and can influence the final product composition and the observed gas ratios niscpr.res.in.

The atmospheric conditions under which decomposition occurs have a profound effect on the final solid products.

In Air (Oxidizing Atmosphere): When heated in the presence of air or oxygen, the decomposition of lead(II) oxalate generally yields lead(II) oxide (PbO) osti.govresearchgate.net. The process can be complex; some studies suggest that metallic lead may form as an intermediate which is then quickly oxidized to PbO rsc.org. At higher temperatures, further oxidation can occur, leading to the formation of other lead oxides like Pb₃O₄ osti.gov. The decomposition in air is characterized by an exothermic effect, partly due to the oxidation of the carbon monoxide produced niscpr.res.in.

In Inert Gas or Vacuum: In a non-oxidizing environment, such as flowing nitrogen or under vacuum, the decomposition pathway is simplified rsc.org. Under these conditions, the decomposition can lead to the formation of metallic lead as a primary solid product alongside the gaseous evolution of CO₂ rsc.orgcambridge.org. Studies on related lead compounds have shown that decomposition in nitrogen can be similar to that in a vacuum, confirming that the oxidation steps require an external oxygen source cambridge.org. The end product is strongly influenced by the specific atmosphere employed during the firing process osti.gov.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that the decomposition of lead oxalate is not a single-step event but a sequence of transformations.

The process often begins with the decomposition of the oxalate anion. One proposed mechanism for metal oxalates involves the rupture of the C-C bond to form two CO₂⁻ radical anions unca.edu. Another pathway suggests the formation of a lead carbonate intermediate, which subsequently decomposes akjournals.com. For example, DTA analysis of a coprecipitate containing this compound showed an exotherm at 350°C, attributed to the initial decomposition into lead carbonate with the loss of a CO molecule, followed by a second exotherm at 440°C corresponding to the formation of PbO and the loss of CO₂ akjournals.com.

The solid products themselves can undergo phase transformations. The resulting lead(II) oxide can exist in two common polymorphs: the low-temperature tetragonal phase (α-PbO, litharge) and the high-temperature orthorhombic phase (β-PbO, massicot) researchgate.net. Studies show that heating in a nitrogen atmosphere can induce a litharge-to-massicot phase change between 525-575°C osti.gov. The synthesis of pure PbO nanocrystals via this compound decomposition has demonstrated that calcination at 500°C yields the tetragonal β-PbO phase capes.gov.br.

Lead(II) oxalate exhibits thermal instability upon heating, with decomposition occurring over a defined temperature range. The onset and completion of decomposition are functions of the heating rate and atmosphere. DTA studies have identified a pronounced exothermic effect starting around 350°C, signaling the beginning of thermal decomposition akjournals.com. Other research places the decomposition range between 350°C and 600°C researchgate.net. The final solid product, typically lead oxide, is formed after the complete evolution of gaseous byproducts within this range researchgate.net.

Thermal Decomposition Parameters for Lead(II) Oxalate
ParameterTemperature (°C)AtmosphereObservation/ProductSource
Decomposition Onset (DTA)~350Not SpecifiedStart of decomposition, formation of lead carbonate intermediate akjournals.com
Decomposition Range350 - 600Not SpecifiedDecomposition to nano-scaled PbO researchgate.net
Calcination for β-PbO500Not SpecifiedFormation of tetragonal β-PbO nanocrystals capes.gov.br
α-PbO to β-PbO Phase Change525 - 575NitrogenPhase transformation of the oxide product osti.gov
Intermediate Formation (PbO)440Not SpecifiedFormation of PbO from carbonate intermediate akjournals.com

Kinetics of Thermal Decomposition

The study of reaction kinetics provides insight into the rate and mechanism of the decomposition process. Both isothermal (at constant temperature) and non-isothermal (with a constant heating rate) methods have been employed to investigate the thermal decomposition of this compound.

Kinetic analyses of this compound decomposition, often as part of a mixture, have been conducted using techniques like DTA and TGA researchgate.net. Non-isothermal studies, where the temperature is increased at a constant rate, are common. The data from these experiments can be analyzed using various computational methods to determine kinetic parameters such as activation energy (Ea) researchgate.netijert.org.

Application of Solid-State Reaction Kinetic Models (e.g., Random Nucleation Growth, Diffusion-Controlled)

The thermal decomposition of this compound is a solid-state reaction, and its kinetics are often described using various theoretical models that provide insights into the reaction mechanism. These models can be broadly categorized into nucleation-growth models and diffusion-controlled models. wits.ac.za

Early work on this compound decomposition suggested that the reaction is likely catalyzed by the solid products formed during the process. rsc.org The data was found to be most adequately expressed by a model represented by the equation log(x/(1-x)) = kt + C, which is characteristic of certain autocatalytic reactions. rsc.org The removal of any induction period and a slight reduction in the acceleration period upon fine grinding of the material further supports the idea of reaction initiation at specific sites and subsequent growth. rsc.org

Nucleation and growth models, such as the Avrami-Erofeev equation, are frequently applied to the decomposition of metal oxalates. ijert.orgunca.edu These models assume that the reaction begins at active sites (nuclei) within the crystal lattice and then proceeds through the growth of these nuclei. The dimensionality of the growth (one, two, or three-dimensional) can also be inferred from the model that best fits the experimental data. For instance, a study on a binary mixture of ferrous oxalate and copper oxalate found that the decomposition followed the Avrami equation. ijert.org

Diffusion-controlled models become relevant when the rate of the reaction is limited by the transport of reactants or products through the solid matrix. The Ginstling-Brounshtein equation is an example of a diffusion-controlled model that has been applied to the decomposition of metal oxalate mixtures. ijert.org

The choice of the most appropriate kinetic model is typically determined by fitting the experimental data (often from thermogravimetric analysis) to various model equations and identifying the one that provides the best correlation. ijert.orgwits.ac.za The applicability of a particular model can provide valuable information about the physical and chemical processes occurring during the decomposition of this compound, such as whether the reaction is controlled by the formation and growth of new phases or by the diffusion of species.

Influence of Impurities and Dopants on Decomposition Kinetics

The decomposition kinetics of this compound can be significantly influenced by the presence of impurities and dopants. These foreign substances can alter the reaction rate and mechanism by creating defects in the crystal lattice, acting as catalysts or inhibitors, or changing the nucleation and growth processes.

Studies have shown that impurities can play a crucial role in the thermal decomposition of related compounds. For instance, in the formation of lead oxide (PbO) from the decomposition of lead-containing precursors, impurities can nucleate the oxidation process. osti.gov Research on the decomposition of this compound to produce lead oxide has also highlighted the importance of purity for the final product's properties, suggesting that impurities can affect the decomposition pathway. rsc.org

The introduction of dopants, which are intentionally added impurities, can be used to modify the decomposition behavior. For example, doping with ions that have a different charge or size compared to the lead ion can create vacancies and interstitial defects in the this compound lattice. These defects can act as preferential sites for nucleation, thereby accelerating the decomposition process. The effect of doping on the thermal decomposition of other metal oxalates has been studied, revealing that dopants can alter the activation energy and the pre-exponential factor of the reaction. researchgate.net

Furthermore, the presence of certain metal ions as impurities has been shown to affect the formation of this compound precipitates. For instance, the presence of calcium can lead to the formation of lead/calcium-oxalate coprecipitates, which could have different thermal decomposition characteristics compared to pure this compound. acs.orgnih.gov While not directly studying decomposition kinetics, this illustrates how impurities can alter the solid-state structure, which in turn would likely affect its thermal behavior.

In the broader context of metal oxalates, the catalytic or inhibitory effects of impurities are well-documented. The specific influence of a particular impurity or dopant on this compound decomposition would depend on its chemical nature, concentration, and interaction with the this compound lattice.

Solid-State Reactivity and Phase Transformations

Mechanisms of Solid-Solid Reactions Involving Lead(II) Oxalate

Solid-solid reactions involving lead(II) oxalate are crucial in various chemical processes, including the synthesis of lead-based materials. These reactions occur without the presence of a solvent, and their mechanisms are governed by factors such as crystal structure, defects, and interfacial contact between the reacting solids.

One significant solid-solid reaction is the formation of lead(II) oxalate itself through a metathesis reaction, for example, between lead(II) nitrate (B79036) and sodium oxalate in the solid state, although it is more commonly prepared in solution. wikipedia.org

The decomposition of this compound is a primary example of a solid-state reaction where one solid transforms into another solid (lead oxide) and a gas (carbon monoxide and carbon dioxide). rsc.org The mechanism often involves the formation of nuclei of the product phase at defect sites on the surface or within the bulk of the reactant crystal. rsc.org The reaction then proceeds through the growth of these nuclei.

Investigations into the coprecipitation of lead with other metal oxalates, such as calcium oxalate, reveal the formation of solid solutions. acs.orgnih.gov In these systems, lead ions substitute calcium ions in the crystal lattice. acs.orgnih.gov This substitution can destabilize the original crystal structure and favor the formation of different hydrated phases. acs.orgnih.gov The reactivity and subsequent transformations of these mixed-metal oxalates would differ from that of pure this compound.

The study of solid-state reactions often employs techniques like X-ray diffraction to identify the crystalline phases present at different stages of the reaction. wits.ac.za The understanding of these mechanisms is essential for controlling the synthesis of materials with desired properties, such as the preparation of specific polymorphs of lead oxide from this compound precursors. rsc.org

Catalytic Effects of Metal Oxides on Lead(II) Oxalate Decomposition

The thermal decomposition of lead(II) oxalate can be influenced by the presence of metal oxides, which can act as catalysts, altering the reaction rate and the decomposition temperature. The catalytic activity of metal oxides in the decomposition of oxalates is a recognized phenomenon, often attributed to their ability to facilitate electron transfer processes or to provide active sites for the reaction.

Studies on the decomposition of other metal oxalates in the presence of various metal oxides have shown that the catalytic effect depends on the nature of the metal oxide. For instance, transition metal oxides are known to promote the breakdown of the oxalate ion. researchgate.net In the context of the decomposition of a mixture of ferrous oxalate and copper oxalate, the in-situ formation of copper(II) oxide was found to act as a catalyst, lowering the decomposition temperature of the mixture. ijert.org

Specifically for lead compounds, research on the catalytic effect of CuO/PbO nanocomposites on the thermal decomposition of ammonium (B1175870) perchlorate (B79767) has demonstrated the synergistic catalytic effect of this mixed oxide system. nih.gov This suggests that lead oxide itself can possess catalytic properties. It is plausible that during the decomposition of this compound, the product, lead oxide, can have an autocatalytic effect, as has been suggested for the decomposition of other metal oxalates where the solid product catalyzes the reaction. rsc.org

The mechanism of catalysis by metal oxides can involve several pathways. The oxide surface can provide sites for the adsorption of the oxalate, weakening the chemical bonds and lowering the activation energy for decomposition. researchgate.net In the case of semiconducting oxides, such as lead oxide, the catalytic activity can be related to their electronic properties and their ability to participate in redox cycles. niscpr.res.in The specific catalytic effect of different metal oxides on lead(II) oxalate decomposition would depend on factors such as the oxide's crystal structure, surface area, and electronic properties.

High-Pressure Induced Phase Transitions and Molecular Transformations

The application of high pressure can induce significant changes in the crystal structure and chemical bonding of lead(II) oxalate, leading to phase transitions and molecular transformations. These high-pressure studies provide fundamental insights into the material's compressibility and stability under extreme conditions.

Research using diamond anvil cells has subjected this compound to high pressures, revealing irreversible changes and the formation of new materials. unlv.edu In one study, this compound was compressed up to 64 GPa. unlv.edu This investigation showed that upon pressurization, the material formed a crystallized film, which could be indicative of polymerization or the formation of a new material. unlv.edu This behavior was noted to be similar to that of tin oxalate under high pressure. unlv.edu

Phase transitions in related lead compounds under high pressure have been extensively studied. For instance, lead oxide (PbO), the decomposition product of this compound, exhibits a phase transition from the α-PbO (litharge) to the β-PbO (massicot) form, and a third phase, γ-PbO, can be formed under high-pressure conditions. osti.gov Lead dioxide (PbO2) also undergoes phase transitions upon compression, transforming to different orthorhombic structures at pressures around 21 GPa and 42 GPa. aps.org

While specific details on the crystal structures of high-pressure phases of this compound are not extensively documented in the provided search results, the observed formation of new crystalline films suggests that the oxalate molecule itself may undergo transformations. unlv.edu High-pressure studies on other oxalate-containing compounds, such as DL-alaninium semi-oxalate monohydrate, have shown single-crystal to single-crystal phase transitions involving changes in hydrogen bonding. nih.gov This indicates that the oxalate moiety can be involved in the structural rearrangements under pressure. These transformations are driven by the tendency of the system to adopt a more compact atomic arrangement to minimize the volume under compression.

Effects of Irradiation (e.g., UV, Thermal Neutrons) on Thermal Decomposition Behavior

The study of how pre-irradiation with energy sources like ultraviolet (UV) light and thermal neutrons influences the subsequent thermal decomposition of this compound (PbC₂O₄) is a specialized area of solid-state chemistry. While direct and extensive research specifically on this compound is limited in readily accessible literature, valuable insights can be drawn from the behavior of analogous metal oxalates and general principles of radiation chemistry in solids. Irradiation can introduce electronic and structural defects into the crystal lattice, which can act as nucleation sites or alter the energy landscape for decomposition, thereby affecting the kinetics and mechanism of the thermal breakdown process.

Effects of UV Irradiation

Pre-irradiation of a solid with UV light can induce electronic excitations and the formation of reactive species, which can significantly alter its thermal stability. For metal oxalates, which are known to be sensitive to light, this effect can be particularly pronounced. The energy absorbed from UV photons can lead to the rupture of chemical bonds, primarily the C-C and C-O bonds within the oxalate anion (C₂O₄²⁻), or facilitate electron transfer from the oxalate ion to the metal cation.

While specific quantitative data for this compound is scarce, research on similar compounds, such as silver oxalate (Ag₂C₂O₄), provides a strong analogy. Studies have shown that prior UV irradiation can increase the rate of thermal decomposition of silver oxalate. This is attributed to a catalytic effect where the photolytically generated silver atoms or clusters act as nuclei for the subsequent thermal decomposition, effectively lowering the activation energy barrier for the process. The photochemical decomposition itself involves the excitation of the oxalate dianion, leading to the formation of metallic silver and the release of carbon dioxide gas.

Effects of Thermal Neutron Irradiation

The interaction of thermal neutrons with a crystal lattice induces changes that are fundamentally different from those caused by UV radiation. The primary effects are not electronic excitation but rather nuclear transformations and the creation of atomic displacements.

Nuclear Transmutation: Lead consists of several stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb). Upon capturing a thermal neutron, a nucleus can be transformed into a heavier isotope (e.g., ²⁰⁸Pb capturing a neutron to become ²⁰⁹Pb), which may be unstable and decay, introducing an impurity atom into the lattice. This process alters the chemical composition at a microscopic level.

Atomic Displacements (Defect Creation): Although thermal neutrons have low kinetic energy, the energy released from neutron capture reactions (capture gamma rays) can be substantial, causing recoil of the nucleus. This recoil can displace the atom from its lattice site, creating a vacancy-interstitial pair (a Frenkel defect). The displaced atoms and the resulting lattice vacancies disrupt the crystal's periodicity and can act as sites with altered reactivity.

These radiation-induced defects—both impurity atoms and structural imperfections—are expected to have a significant impact on the thermal decomposition of this compound. It is well-established that the thermal decomposition of solids often begins at defect sites. Therefore, increasing the concentration of defects through neutron irradiation would likely:

Decrease Thermal Stability: The presence of a higher number of nucleation sites is expected to lower the onset temperature of decomposition.

Alter Reaction Kinetics: The rate of decomposition may be enhanced. The induction period for decomposition, often observed in solid-state reactions, could be shortened.

Modify Product Morphology: The physical characteristics of the final product (e.g., lead oxide) could be different due to changes in the nucleation and growth process.

Research on other inorganic solids, such as ammonium perchlorate, has confirmed that neutron irradiation can significantly

Solution Chemistry, Speciation, and Environmental Interactions

Solubility and Thermodynamic Studies

The solubility of lead oxalate (B1200264) is a key parameter determining its presence and transport in aqueous environments. Thermodynamic studies provide fundamental data, such as solubility product constants and stability constants, which are essential for modeling its behavior.

The solubility product constant () quantifies the equilibrium between solid lead oxalate and its dissolved ions in a saturated solution. Reported values for this compound can vary depending on the experimental conditions and the thermodynamic models used for extrapolation.

Source ValueConditionsNotes
chemicalbook.com(Derived from p = 9.32)Sparingly soluble in water.
libretexts.org
engineeringtoolbox.com
energy.govInfinite dilution, 25 °C, 1 bar (log = -11.13 ± 0.10)This value is significantly lower than others, potentially due to specific experimental conditions or extrapolation methods.

Studies have also investigated the solubility of this compound in mixed media, such as NaCl solutions, to high ionic strengths, which are more representative of natural and industrial environments energy.govresearchgate.netosti.gov. These investigations are crucial for developing accurate thermodynamic models applicable to complex aqueous systems.

The solubility of this compound is significantly influenced by solution chemistry parameters such as ionic strength and pH, as well as the presence of other ions and complexing agents.

Ionic Strength: Higher ionic strengths, often found in brines or industrial effluents, can affect the activity coefficients of ions in solution, thereby influencing the measured solubility. Thermodynamic models, such as the Pitzer equations, are employed to account for these effects at high ionic strengths energy.govresearchgate.netosti.gov.

pH: this compound solubility is sensitive to pH due to the protonation of the oxalate anion. Oxalate (C₂O₄²⁻) is a weak diprotic acid, with = 1.23 and = 4.19 libretexts.org. In acidic solutions, oxalate can be protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), which reduces the concentration of free oxalate ions available to form PbC₂O₄. Conversely, in neutral to alkaline conditions, the concentration of the oxalate dianion is higher, potentially leading to increased solubility if soluble lead-oxalate complexes are formed. However, the precipitation of this compound itself is generally favored at lower pH values where the oxalate concentration is lower, acting as a solubility-limiting phase libretexts.orgrsc.org.

Complexing Agents and Excess Oxalate: The presence of excess oxalate anions in solution can increase the solubility of this compound by forming soluble lead-oxalate complexes, such as Pb(C₂O₄)₂²⁻ chemicalbook.comenergy.gov. This phenomenon, known as complexation, effectively removes free Pb²⁺ ions from the solution, shifting the solubility equilibrium towards dissolution. Other cations, like calcium (Ca²⁺), can also influence this compound solubility, particularly through co-precipitation and solid solution formation researchgate.netacs.org.

To accurately predict the behavior of this compound in diverse chemical environments, thermodynamic models are indispensable. Researchers have developed models, notably using the Pitzer equations and the Specific Ion Interaction Theory (SIT), to describe the interactions of lead species with oxalate, particularly at high ionic strengths researchgate.netosti.govresearchgate.net. These models incorporate interaction parameters derived from experimental solubility and speciation data. Such models are vital for simulating lead speciation and solubility in complex matrices, including those relevant to nuclear waste management and environmental geochemistry energy.govosti.govosti.gov. These models aim to provide a comprehensive understanding of lead's thermodynamic behavior in the presence of oxalate across a wide range of conditions.

Co-precipitation Phenomena and Mineralogical Transformations

Co-precipitation involves the incorporation of a trace component into a precipitating solid phase, even if the trace component would not normally precipitate under those conditions. This compound can participate in co-precipitation with other metal oxalates, notably calcium oxalates, which are common in biological and geological systems.

Lead can co-precipitate with calcium oxalate, forming mixed-metal oxalate solids researchgate.netacs.org. This phenomenon is significant because it can alter the mineralogical structure and solubility of the resulting precipitate compared to pure this compound or pure calcium oxalate.

Studies have shown that when lead is present in solutions from which calcium oxalate is precipitating, Pb²⁺ ions can substitute into the calcium oxalate crystal lattice researchgate.netacs.org. Specifically, the substitution of lead into the whewellite (B87421) (calcium oxalate monohydrate) structure can destabilize it, favoring the formation of the weddellite (B1203044) (calcium oxalate dihydrate) phase researchgate.net. At higher lead mole fractions (above 0.20), discrete this compound crystallites are observed researchgate.net.

The incorporation of lead into the calcium oxalate lattice can substantially lower the solubility of lead compared to pure this compound researchgate.netacs.org. This effect is attributed to the formation of solid solutions, where the distribution coefficients of Pb/Ca at low mole ratios are influenced by the stronger complexation of Pb²⁺ with oxalate compared to Ca²⁺. This stronger complexation limits the incorporation of lead into the crystal lattice, but the resulting mixed phases exhibit reduced lead solubility, which is important for lead immobilization in contaminated soils and sediments researchgate.netacs.org. Furthermore, mixed oxalates can be formed intentionally as precursors for synthesizing advanced materials, such as mixed metal oxides researchgate.netoup.comosti.gov.

Compound List:

this compound (PbC₂O₄)

Calcium oxalate (CaC₂O₄)

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

Sodium oxalate (Na₂C₂O₄)

Potassium oxalate (K₂C₂O₄)

Potassium titanyl oxalate (KTO)

Lead chloride (PbCl₂)

Sodium sulfate (B86663) (Na₂SO₄)

Sulfuric acid (H₂SO₄)

Oxalic acid (H₂C₂O₄)

Hydrogen oxalate (HC₂O₄⁻)

Lead(II) ion (Pb²⁺)

Calcium ion (Ca²⁺)

Potassium ion (K⁺)

Sodium ion (Na⁺)

Titanium oxalate species (e.g., TiOC₂O₄·2H₂O)

Advanced Applications and Functional Material Precursors

Electrochemical Applications and Energy Storage

Lead(II) Oxalate (B1200264) as a Precursor for Active Material in Lead-Acid Battery Pastes

Lead oxalate (PbC₂O₄) has emerged as a valuable intermediate in the sustainable recycling of spent lead-acid batteries. Spent lead-acid battery pastes primarily consist of lead sulfate (B86663) (PbSO₄), lead dioxide (PbO₂), lead monoxide (PbO), and lead alloy components rsc.org. The desulfurization of lead sulfate is a critical step in the recycling process, and hydrometallurgical routes employing oxalate or sodium oxalate solutions have proven effective mdpi.comosti.gov. These methods convert lead sulfates into this compound, which is readily crystallized due to its low solubility rsc.orgresearchgate.netrsc.org.

This process offers a more environmentally friendly and energy-efficient alternative to conventional smelting methods, with minimal pollution rsc.orgresearchgate.netrsc.org. This compound can also be formed directly from lead dioxide without the need for additional reducing agents, due to a strong thermodynamic driving force mdpi.com. The crystallized this compound precursor is then calcined (combusted) to produce lead oxides, specifically α-PbO and β-PbO, which serve as precursors for new battery pastes rsc.orgresearchgate.netresearchgate.net. The choice of calcination temperature is crucial, as it influences the resulting PbO phase, with α-PbO being preferred for lead-acid battery applications rsc.org. Batteries assembled using novel lead oxide powders derived from this compound have demonstrated good cyclic stability and performance, with one study reporting a capacity loss of only 5% over 50 charge/discharge cycles for a cell using lead oxide powder containing 15 wt% β-PbO researchgate.net.

Table 1: Performance of Lead-Acid Batteries Using Novel Lead Oxide Precursors Derived from this compound

Active Material OriginKey ComponentDischarge Capacity (mAh g⁻¹) @ 30 mA g⁻¹Discharge Capacity (mAh g⁻¹) @ 240 mA g⁻¹Cyclic Stability (50 cycles)
Recycled Lead Paste (via PbC₂O₄)Lead Oxide Powder (15 wt% β-PbO)180>605% capacity loss
Recycled Lead Paste (via PbC₂O₄)PbO₂ reduced by oxalic acid, calcined to PbO115.2N/A (tested at 100 mA g⁻¹)115.2 mA h g⁻¹ @ 100 mA g⁻¹

Electrochemical Oxidation Mechanisms of Oxalate Ions

The electrochemical oxidation of oxalate ions (C₂O₄²⁻) is a process that typically yields carbon dioxide (CO₂) utexas.eduresearchgate.netscispace.comspartanwatertreatment.comresearchgate.netnih.govacs.org. Various mechanisms have been proposed, often involving direct electron transfer from the oxalate ion to the electrode or indirect oxidation mediated by reactive species, such as hydroxyl radicals (•OH) generated from water electrolysis utexas.eduresearchgate.netscispace.comnih.govacs.org. Studies utilizing electrode materials like platinum, boron-doped diamond (BDD), and iridium oxide-coated titanium have shown varying efficiencies and product distributions researchgate.netspartanwatertreatment.comresearchgate.netnih.govacs.orguctm.edu. For instance, BDD electrodes are effective for oxalate oxidation, with indirect oxidation via •OH playing a significant role researchgate.netnih.govacs.org. The presence of fluoride (B91410) ions can accelerate oxalate oxidation at platinum anodes, potentially through mechanisms involving competition with oxygen evolution researchgate.net. In some electrochemical systems, the oxidation of oxalate ions can also lead to the formation of intermediates that result in chemiluminescence utexas.edu.

Carbon Capture and Storage Technologies

Investigation of Metal Oxalates as Solid-State CO₂ Reservoirs

Metal oxalates are being investigated as solid-state materials for long-term carbon storage and as precursors for valuable materials mdpi.comdntb.gov.uarepec.orgunito.it. Recent research has focused on converting captured carbon dioxide (CO₂) into metal oxalates, which can then be utilized in cement production rdworldonline.comscitechdaily.comumich.edulabcompare.comucdavis.edu. In this process, lead acts as a catalyst to facilitate the conversion of CO₂ into oxalate ions. These ions then precipitate with metal ions released from an oxidizing metal electrode, forming stable solid metal oxalates rdworldonline.comucdavis.edu. This method effectively captures CO₂ in a solid form that is not readily released back into the atmosphere under normal conditions rdworldonline.comscitechdaily.comlabcompare.com. Advances in polymer-controlled microenvironments have significantly reduced the amount of lead catalyst required, lowering it to trace impurity levels rdworldonline.comscitechdaily.comumich.edulabcompare.comucdavis.edu. Metal oxalates are thus recognized as an underexplored area for CO₂ storage solutions and as precursors for functional materials rdworldonline.comscitechdaily.comlabcompare.comucdavis.edu.

Mechanisms of Carbon Mineralization Reactions in Oxalate Systems

Carbon mineralization is a process that enables the permanent storage of carbon, and oxalate systems play a role in this biogeochemical transformation google.com. The Oxalate Carbonate Pathway (OCP) is a notable example, where oxalate, often produced by plants and fungi, reacts with metal ions like calcium to form stable oxalate precipitates, such as calcium oxalate osti.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgthe-microbiologist.com. Subsequently, microbial activity can lead to the degradation of oxalate, releasing CO₂. In environments with suitable pH and calcium availability, this CO₂ can be fixed as mineral carbonates, effectively sequestering atmospheric carbon over geological timescales osti.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgthe-microbiologist.com. The general principle of oxalate reacting with metal ions to form insoluble precipitates is applicable broadly; if lead ions are present in such systems, this compound could potentially form google.com. Furthermore, oxalic acid can accelerate the dissolution of rocks and minerals, releasing metal ions that subsequently form insoluble oxalates or oxalate hydrates google.com.

Isotopic Analysis for Carbon Source Attribution in Oxalate Formation

Stable isotope analysis, particularly the measurement of carbon isotope ratios (δ¹³C), is a critical tool for tracing the origins of carbon in various compounds and processes, including oxalate formation mdpi.comcopernicus.org. In the context of CO₂ capture technologies, isotopic analysis can confirm the source of the carbon incorporated into solid oxalate products mdpi.com. For instance, research has shown that when CO₂ from a specific cylinder is captured and converted into oxalate crystals, the δ¹³C values of the oxalate phase are comparable to those of the original CO₂ source, indicating a "pure carbon capture" phase mdpi.com. This analysis also helps in understanding the mechanisms of carbon sequestration, such as the preferential trapping of lighter carbon isotopes (¹²C) into the solid phase during mineralization mdpi.com. In atmospheric science, δ¹³C measurements of oxalic acid are utilized to differentiate between primary and secondary sources of organic aerosols and to assess atmospheric aging processes copernicus.org. The thermal decomposition of oxalate-containing materials can also be analyzed using techniques like thermogravimetric analysis coupled with isotope ratio mass spectrometry (TG-IRMS) to determine carbon isotope compositions and understand fractionation effects during formation researchgate.net.

Table 2: Isotopic Analysis of Carbon Sources in Oxalate Formation (Example from CO₂ Capture)

Sample/Reagentδ¹³C (‰ VPDB)Notes
Commercial CO₂-43.26Source gas for capture
Oxalate Crystal PhaseComparable to CO₂ cylinderIndicates carbon from CO₂ source captured into solid phase

Compound List:

this compound (PbC₂O₄)

Lead sulfate (PbSO₄)

Lead dioxide (PbO₂)

Lead monoxide (PbO)

Lead (Pb)

Carbon dioxide (CO₂)

Oxalate ions (C₂O₄²⁻)

Hydroxyl radicals (•OH)

Calcium oxalate

Carbonates

Ascorbic acid (H₂A)

Sodium oxalate

Computational and Theoretical Investigations

Quantum Chemical Computations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding within chemical compounds. Molecular Dynamics (MD) simulations offer complementary insights into their dynamic behavior.

Studies on alkali metal oxalates and mercury(II) oxalate (B1200264), for instance, utilize DFT to analyze electron density topology, bond orders, and bond valence models. These analyses reveal that while the oxalate anion exhibits significant covalent character within its C-C and C-O bonds, the interaction with metal cations is predominantly ionic, although with some degree of covalent contribution researchgate.netakjournals.comresearchgate.net. Such investigations help in understanding the electronic distribution and the strength of interactions within the crystal lattice. While specific DFT studies detailing the electronic structure and bonding of lead oxalate (PbC₂O₄) are not extensively reported in the provided literature, the established methodologies for other metal oxalates suggest that similar analyses would reveal the coordination environment of lead ions and the nature of their bonding with the oxalate ligands. These calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, providing insights into the compound's electronic excitations and reactivity.

Molecular Dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior of materials at the atomic and molecular level. These simulations track the trajectories of atoms and molecules over time, allowing for the study of phenomena such as diffusion, structural fluctuations, phase transitions, and interactions with solvent molecules.

While direct MD simulations focused on the bulk dynamic behavior of this compound are limited, MD has been applied to related systems. For example, simulations of aqueous uranium(VI) oxalate complexes have explored the binding modes of oxalate ligands and the thermodynamics of the chelate effect using first-principles MD rsc.org. Similarly, MD simulations have been used in the context of calcium oxalate, particularly concerning its role in kidney stone formation, to analyze interactions and conformational stability aimspress.comaimspress.com. These studies demonstrate the capability of MD to elucidate dynamic processes, solvation effects, and the influence of environmental factors on the behavior of oxalate-containing systems. Applying such techniques to this compound could offer valuable insights into its behavior in solution or under varying environmental conditions, such as thermal fluctuations or interactions with crystal surfaces.

Modeling of Structural and Vibrational Properties

The structural arrangement and vibrational characteristics of this compound are key to understanding its physical properties and chemical behavior. Theoretical modeling plays a crucial role in predicting and interpreting these aspects.

Infrared (IR) and Raman spectroscopy are vital experimental techniques for identifying and characterizing chemical compounds by analyzing their vibrational modes. Computational methods, particularly DFT, are extensively used to predict IR and Raman spectra, aiding in the assignment of observed bands to specific molecular vibrations.

Studies on various metal oxalates have successfully correlated experimental vibrational spectra with DFT-predicted frequencies. For this compound, Raman spectroscopy has identified characteristic peaks associated with the formation of the Pb-oxalate mineral phase. These include bands attributed to C-O vibrations around 1440, 1480, and 1590 cm⁻¹, O-C-O vibrations at approximately 498 cm⁻¹, and C-C vibrations at 855 and 894 cm⁻¹ researchgate.net. These assignments are consistent with the expected vibrational modes of the oxalate dianion coordinated to a metal center. Theoretical calculations on other oxalate systems have provided detailed assignments for symmetric and asymmetric C-O stretching, C-C stretching, and O-C-O bending modes, confirming the utility of computational approaches in spectral interpretation walisongo.ac.idnih.gov.

Table 7.2.1.1: Characteristic Raman Bands of this compound

Vibration TypeApproximate Frequency (cm⁻¹)AssignmentReference
C-O stretching1440, 1480, 1590C-O vibrations of Pb-oxalate mineral researchgate.net
O-C-O bending498O-C-O bending mode researchgate.net
C-C stretching855, 894C-C vibrations of Pb-oxalate mineral researchgate.net

The precise arrangement of atoms in the crystal lattice and the nature of interatomic interactions are fundamental to a compound's properties. Crystallographic studies, often aided by theoretical calculations, provide this information.

While direct crystallographic data for anhydrous this compound (PbC₂O₄) is not as extensively detailed in the provided searches as for some related compounds, studies on similar lead-oxalate structures offer insights. For lead chloride oxalate (Pb₂Cl₂(C₂O₄)), a monoclinic structure (space group C2/m) with specific cell dimensions (a=5.9411(3) Å, b=5.8714(4) Å, c=9.4212(4) Å, β=95.232(4)°) has been determined cambridge.org. This structure features lead polyhedra connected by oxalate groups, highlighting the coordination environment of lead ions. Theoretical calculations have also explored the behavior of this compound dihydrate under pressure, predicting changes in unit cell volumes and lattice parameters, and indicating phenomena like negative linear compressibility researchgate.net. These studies underscore the importance of understanding the crystal packing and interatomic forces, such as coordination bonds between lead and oxalate oxygen atoms, and weaker interactions that influence the lattice stability. The analysis of interatomic distances and bond angles, often refined through computational methods, is crucial for understanding the structural integrity and potential deformation mechanisms.

Table 7.2.2.1: Crystallographic Data for Lead Chloride Oxalate

ParameterValueSpace GroupReference
Crystal SystemMonoclinicC2/m cambridge.org
a (Å)5.9411(3)
b (Å)5.8714(4)
c (Å)9.4212(4)
β (°)95.232(4)
Z2

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential for predicting the stability, reactivity, and behavior of this compound under various conditions, particularly in environmental and industrial contexts.

Thermodynamic models, often employing the Pitzer equations, are used to describe the interactions of lead ions with oxalate in aqueous solutions, even at high ionic strengths mdpi.comresearchgate.netosti.gov. These models are crucial for understanding lead speciation and solubility in complex matrices. For this compound (PbC₂O₄(cr)), key thermodynamic parameters have been determined, including a solubility product constant (log Ksp) of -11.13 ± 0.05 and a formation constant for the aqueous complex PbC₂O₄(aq) (log K) of 2.36 ± 0.03 energy.gov. These values indicate that this compound is a relatively insoluble compound, and its formation can effectively immobilize lead ions from solution.

The thermodynamic driving force for the conversion of lead sulfates or oxides into this compound has been investigated, highlighting oxalate-bearing solutions as an environmentally friendly route for lead recovery or stabilization researchgate.netosti.gov. Kinetic modeling, while less detailed in the provided literature, would complement thermodynamic data by describing the rates of formation or decomposition reactions, providing a comprehensive understanding of this compound's behavior in chemical processes and environmental systems. Modeling studies also consider the formation of soluble lead-oxalate complexes (e.g., Pb-Ox(aq) and Pb-Ox₂²⁻) which influence lead solubility, especially at intermediate pH ranges researchgate.netnih.gov.

Table 7.3.1: Key Thermodynamic Parameters for this compound

ParameterValueConditionsReference
Solubility Product (log Ksp) for PbC₂O₄(cr)-11.13 ± 0.0525 °C, 1 bar, infinite dilution energy.gov
Formation Constant (log K) for PbC₂O₄(aq)2.36 ± 0.0325 °C, 1 bar, infinite dilution energy.gov

Compound List:

this compound (PbC₂O₄)

Lead chloride oxalate (Pb₂Cl₂(C₂O₄))

this compound dihydrate (PbC₂O₄·2H₂O)

Calcium oxalate (CaC₂O₄)

Uranium(VI) oxalate (UO₂(C₂O₄))

Mercury(II) oxalate (HgC₂O₄)

Sodium oxalate (Na₂C₂O₄)

Potassium oxalate (K₂C₂O₄)

Nicotinamide oxalate

Bis(4-phenylpiperazin-1-ium) oxalate dihydrate

Prediction of Phase Stability and Reaction Energetics

The prediction of phase stability and reaction energetics for this compound involves employing computational techniques to understand its thermodynamic behavior and potential transformations. While direct computational studies specifically detailing the phase stability of pure this compound (PbC₂O₄) are not extensively presented in the available literature snippets, methodologies used for similar compounds and related lead-oxalate systems offer insight into the predictive power of these methods.

Density Functional Theory (DFT) and ab initio methods are widely applied to investigate the structural and energetic properties of various metal oxalates, including their polymorphs and hydrated forms osti.govacademie-sciences.frresearchgate.netosti.govresearchgate.net. These studies often involve calculating formation energies, lattice energies, and vibrational spectra, which are crucial for understanding phase stability. For instance, research on plutonium oxalates has utilized DFT to predict phase stabilities and analyze reaction mechanisms, calculating formation energies and identifying structural instabilities osti.govosti.govucl.ac.ukcam.ac.uk. Similarly, studies on calcium oxalates have employed DFT to understand interactions with water molecules and predict crystal growth, indirectly relating to phase stability and morphology academie-sciences.fr.

The standard enthalpy of formation for lead(II) oxalate has been computationally determined, providing a key thermodynamic parameter relevant to its stability.

Data Table 1: Enthalpy of Formation for this compound

PropertyValueUnitSource
Standard Enthalpy of Formation-851.444kJ/mol wikipedia.org

Methodologies such as Ab Initio Random Structure Searching (AIRSS) are employed in materials discovery to efficiently generate phase diagrams and predict phase stabilities, a technique that could be applied to this compound to identify potential stable or metastable phases ucl.ac.ukcam.ac.uk. Furthermore, thermodynamic modeling, including the use of Pitzer equations, has been applied to describe the interactions of lead with oxalate in solution, providing insights into the stability of this compound under various chemical conditions researchgate.net.

Simulation of Decomposition Kinetics and Reaction Pathways

The thermal decomposition of this compound is a complex process involving the release of gaseous products like carbon monoxide (CO) and carbon dioxide (CO₂) mdpi.com. Theoretical and computational approaches are used to simulate these decomposition kinetics and elucidate the underlying reaction pathways.

Studies on the thermal decomposition of various metal oxalates, including lead-containing compounds, have employed techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) in conjunction with kinetic analysis methods mdpi.comcapes.gov.brresearchgate.net. These experimental data can be used to inform and validate computational simulations of decomposition kinetics. For example, research on lead chloride oxalate (Pb₂Cl₂(C₂O₄)) has identified complex reaction pathways during thermal decomposition in vacuum, highlighting the importance of solid-state transformation kinetics and intermediate phases cambridge.org. While specific computational simulations of this compound's decomposition pathways are not detailed in the provided snippets, methodologies exist that apply DFT to analyze bond-breaking sequences and predict decomposition mechanisms in similar oxalate compounds researchgate.net.

The general approach involves simulating the energy barriers and reaction rates for elementary steps in the decomposition process. This can include modeling the dissociative evaporation of the reactant and the condensation of products, as suggested for interpreting the kinetics of lead oxalates researchgate.net. Computational studies on calcium oxalate have successfully used DFT to explain thermal decomposition processes and propose probable sequences of bond breaking researchgate.net.

Data Table 2: Identified Reaction Pathways for the Decomposition of Pb₂Cl₂(C₂O₄) in Vacuum

StageTemperature Range (°C)Identified Phases/ProductsNotesSource
1150-350Pb₂Cl₂(C₂O₄) → Pb₅O₂Cl₆ + Pb₃O₂Cl₂ + CO + CO₂Complex transformation, kinetic aspects important cambridge.org
2350-405Pb₅O₂Cl₆ → Pb₃O₂Cl₂ + PbCl₂ + O₂Pb₅O₂Cl₆ transforms into Pb₃O₂Cl₂ cambridge.org
3405-480Pb₃O₂Cl₂ → PbO + PbCl₂ + CO + CO₂Pb₃O₂Cl₂ becomes the dominant phase cambridge.org
4>480PbO, PbCl₂Final products (may include metallic lead if reduction occurs) cambridge.org

Note: This table is derived from the decomposition of lead chloride oxalate, as direct pathways for this compound itself were not detailed in the provided snippets. However, it illustrates the complexity of decomposition pathways in lead-oxalate-related compounds.

The simulation of decomposition kinetics often involves determining activation energies and rate constants for various reaction steps, which can be achieved through a combination of experimental thermogravimetric data and theoretical calculations. The insights gained from these simulations are crucial for understanding the material's behavior under thermal stress and for predicting its stability under different environmental conditions.

Q & A

Q. What are the standard methodologies for synthesizing lead oxalate in laboratory settings?

this compound is typically synthesized via precipitation reactions. A common approach involves mixing aqueous solutions of lead nitrate (Pb(NO₃)₂) with sodium oxalate (Na₂C₂O₄) under controlled pH conditions (e.g., pH 4–6) to avoid hydrolysis of lead ions. The precipitate is washed repeatedly with deionized water and dried at 60–80°C. Characterization should include X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) for thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) for purity validation .

Example Protocol:

StepParametersPurpose
1. Precipitation0.1 M Pb(NO₃)₂ + 0.1 M Na₂C₂O₄, pH 5Ensure stoichiometric yield
2. Washing3× with ethanol/water (1:1)Remove nitrate impurities
3. Drying12 hrs at 70°CObtain anhydrous product

Q. How can researchers validate the purity of this compound samples?

Purity assessment requires a combination of techniques:

  • XRD : Compare peaks with reference data (ICDD PDF-4+ database) to confirm phase purity.
  • FTIR : Identify functional groups (e.g., C=O stretching at 1600–1700 cm⁻¹).
  • Elemental Analysis : Quantify Pb and C content via ICP-MS or combustion analysis. Contaminants like residual nitrate or unreacted precursors can be detected via ion chromatography .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., solubility, decomposition pathways)?

Discrepancies often arise from variations in experimental conditions (e.g., ionic strength, temperature). To address this:

  • Perform controlled replicate studies under inert atmospheres (e.g., N₂) to minimize oxidation.
  • Use multi-method validation : Pair TGA with differential scanning calorimetry (DSC) to clarify decomposition steps (e.g., PbC₂O₄ → PbO + CO + CO₂ at ~400°C).
  • Apply error analysis frameworks (e.g., propagation of uncertainty) to quantify measurement reliability .

Q. What advanced computational methods are used to model this compound’s electronic structure and reactivity?

Density functional theory (DFT) simulations are widely employed to:

  • Predict bandgap energies and optical properties using hybrid functionals (e.g., B3LYP).
  • Analyze coordination geometry and bonding via natural bond orbital (NBO) analysis.
  • Simulate adsorption behavior in environmental remediation studies (e.g., heavy-metal sequestration). Software packages like Gaussian or VASP are recommended, with validation against experimental XRD and XPS data .

Q. How can researchers design experiments to investigate this compound’s role in environmental matrices (e.g., soil, water)?

  • Speciation Studies : Use synchrotron-based X-ray absorption spectroscopy (XAS) to identify Pb-Oxalate complexes in soil samples.
  • Leaching Experiments : Simulate environmental conditions (pH 3–9, varying organic matter content) to assess stability.
  • Toxicity Profiling : Pair ICP-MS with in vitro assays (e.g., cell viability tests) to evaluate ecotoxicological impacts .

Methodological Challenges

Q. What strategies mitigate this compound’s instability during spectroscopic analysis?

  • Sample Handling : Use gloveboxes (<1 ppm O₂/H₂O) to prevent hydration/decomposition.
  • Low-Temperature Techniques : Collect XRD or Raman data at 77 K to reduce thermal noise.
  • Surface Passivation : Coat samples with inert polymers (e.g., polyvinyl alcohol) for SEM/TEM imaging .

Q. How should researchers address conflicting data on this compound’s catalytic properties?

  • Conduct kinetic studies under standardized conditions (e.g., fixed temperature, reactant ratios).
  • Compare turnover frequencies (TOF) across studies using normalized surface area (BET analysis).
  • Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in this compound research?

Follow the Beilstein Journal of Organic Chemistry standards:

  • Document synthesis protocols with exact molar ratios, temperatures, and stirring rates.
  • Report instrument parameters (e.g., XRD scan rate, TGA atmosphere).
  • Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.